molecular formula C20H24ClF2N3O4S B2515124 3,4-difluoro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride CAS No. 1185145-67-8

3,4-difluoro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride

Número de catálogo: B2515124
Número CAS: 1185145-67-8
Peso molecular: 475.94
Clave InChI: LQUMSPNUZJGURZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3,4-difluoro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride is a complex synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This benzamide derivative features a distinct molecular architecture, incorporating a difluoro-substituted benzamide core linked via a sulfonylethyl chain to a piperazine ring, which is further functionalized with a 4-methoxyphenylsulfonyl group. Its structural motifs are commonly associated with high-affinity interactions with central nervous system (CNS) targets. Compounds with similar piperazine and benzamide pharmacophores have demonstrated substantial research potential in investigating antidepressant activities, believed to function through modulation of serotonergic receptors crucial in mood regulation . Beyond its potential CNS applications, the presence of the sulfonamide group suggests this compound may also serve as a valuable scaffold in antimicrobial research. Related sulfonamide-containing structures have shown activity against a range of pathogenic bacteria, with the electron-withdrawing fluorine atoms potentially enhancing lipophilicity and membrane penetration . The specific substitution pattern on the benzamide core and the piperazine nitrogen offers opportunities for structure-activity relationship (SAR) studies, allowing researchers to explore how variations impact binding affinity, selectivity, and overall pharmacological profile. The hydrochloride salt form improves solubility and stability, facilitating in vitro assay development. Attention: This product is intended for research purposes only. It is strictly not for human or veterinary diagnostic or therapeutic use, nor for consumption in any form.

Propiedades

IUPAC Name

3,4-difluoro-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F2N3O4S.ClH/c1-29-16-3-5-17(6-4-16)30(27,28)25-12-10-24(11-13-25)9-8-23-20(26)15-2-7-18(21)19(22)14-15;/h2-7,14H,8-13H2,1H3,(H,23,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUMSPNUZJGURZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=CC(=C(C=C3)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClF2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

3,4-Difluoro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride is a complex organic compound that has garnered attention due to its unique structure and potential biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide core with difluoro substitutions and a piperazine ring connected to a methoxyphenyl group . The IUPAC name is 3,4-difluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide, and its molecular formula is C20H23F2N3O4SC_{20}H_{23}F_2N_3O_4S .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The difluoro and sulfonamide groups enhance its binding affinity, allowing it to modulate the activity of various biological pathways. This modulation may involve:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It can act as a ligand for certain receptors, influencing cellular signaling pathways.

Anticancer Potential

Research has explored the anticancer properties of similar benzamide derivatives. For instance, compounds with a similar structure have shown significant inhibitory effects on cancer cell proliferation. A study highlighted that certain benzamides exhibit moderate to high potency against RET kinase, which is crucial in cancer therapy .

CompoundActivityReference
I-8Inhibits RET kinase activity
3,4-Difluoro-N-(...)Potential anticancer agent

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Benzamide derivatives have been known to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This suggests that 3,4-difluoro-N-(...) could be beneficial in treating inflammatory diseases .

Study on Anticancer Activity

In a recent study focusing on the structure-activity relationship (SAR) of benzamide derivatives, 3,4-difluoro-N-(...) was tested for its cytotoxic effects on several cancer cell lines. The findings indicated that the compound significantly inhibited cell growth in vitro, particularly in breast cancer (MCF-7) and lung cancer (A549) cell lines.

  • IC50 Values : The IC50 values for MCF-7 and A549 were reported at 12 µM and 15 µM respectively, indicating potent activity compared to standard chemotherapeutics like doxorubicin.

Study on Receptor Interaction

Another study investigated the binding affinity of this compound towards serotonin receptors. The results showed that it binds effectively to the 5-HT2A receptor, which is implicated in various neurological disorders. This interaction suggests potential applications in treating conditions such as anxiety and depression .

Aplicaciones Científicas De Investigación

Scientific Research Applications

The compound has numerous applications across various scientific disciplines:

Medicinal Chemistry

  • Therapeutic Potential : Investigated for its potential as an anti-inflammatory and anticancer agent. Its structure allows it to interact with specific molecular targets, modulating their activity effectively.
  • Receptor Binding Studies : Exhibits significant binding affinity for dopamine receptors, particularly the D4 receptor, which is crucial in the development of antipsychotic medications. Research has shown IC50 values as low as 0.057 nM for related compounds, indicating strong potential for therapeutic use in psychiatric disorders.

Organic Synthesis

  • Building Block : Serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow it to participate in various organic reactions, including oxidation and reduction processes.
  • Reagent in Reactions : Utilized in electrophilic aromatic substitution reactions due to its difluoro substitution enhancing reactivity.

Biochemical Assays

  • Probe Development : Explored as a probe in biochemical assays to study enzyme interactions and receptor signaling pathways. Its ability to modulate enzyme activity makes it valuable for research in enzymology and pharmacology.

Comparación Con Compuestos Similares

Structural Analogues in the Benzamide-Piperazine Sulfonamide Class

2-Chloro-6-Fluoro-N-(2-(4-(Phenylsulfonyl)Piperazin-1-Yl)Ethyl)Benzamide Hydrochloride (CAS 1219192-77-4)
  • Molecular Formula : C₁₉H₂₂Cl₂FN₃O₃S
  • Molecular Weight : 462.4 g/mol
  • Key Differences :
    • The benzamide ring is substituted with 2-chloro-6-fluoro groups instead of 3,4-difluoro.
    • The sulfonyl group is attached to a phenyl ring rather than 4-methoxyphenyl.
  • Chlorine’s higher lipophilicity may enhance membrane permeability but could increase toxicity risks .
4-Ethoxy-N-(2-(4-((4-Methoxyphenyl)Sulfonyl)Piperazin-1-Yl)Ethyl)Benzamide Hydrochloride (CAS 1189932-70-4)
  • Molecular Formula : C₂₂H₃₀ClN₃O₅S
  • Molecular Weight : 484.0 g/mol
  • Key Differences :
    • The benzamide ring features a 4-ethoxy substituent instead of 3,4-difluoro.
    • Retains the 4-methoxyphenylsulfonyl group on piperazine.
  • Inferred Properties :
    • The ethoxy group is electron-donating, which may reduce metabolic stability compared to electron-withdrawing fluorine atoms.
    • Increased molecular weight (484 vs. ~470 g/mol for the target compound) could affect pharmacokinetics .

Broader Structural Comparisons with Benzamide Derivatives

Pesticide-Related Benzamides (–4)
  • Examples: N-(2,4-Difluorophenyl)-2-(3-(Trifluoromethyl)Phenoxy)-3-Pyridinecarboxamide (Diflufenican): Used as a herbicide. 4-Chloro-N-(Cyanoethoxymethyl)Benzamide (Zarilamid): Fungicide.
  • Key Differences: These compounds prioritize halogenation (Cl, F) and bulky substituents (cyanoethoxy) for pesticidal activity. Lack the piperazine-sulfonamide backbone, indicating divergent biological targets (e.g., plant enzymes vs. mammalian receptors) .
Pyrazole and Triazole Derivatives ()
  • Examples: 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-Yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-Yl)-N-Methylbenzenesulfonamide (Patent Example 53). N-(4-Chloro-2-Methoxy-5-Methylphenyl)-2-(Tetrazol-1-Yl)Benzamide (CAS 852463-84-4).
  • Key Differences :
    • Incorporate heterocyclic cores (pyrazole, triazole) instead of a simple benzamide.
    • Designed for kinase inhibition or agrochemical applications, suggesting distinct structure-activity relationships (SAR) .

Data Table: Structural and Physical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Sulfonyl Group
Target Compound C₂₀H₂₃ClF₂N₃O₃S* ~470 (estimated) 3,4-Difluorobenzamide 4-Methoxyphenyl
CAS 1219192-77-4 C₁₉H₂₂Cl₂FN₃O₃S 462.4 2-Chloro-6-fluorobenzamide Phenyl
CAS 1189932-70-4 C₂₂H₃₀ClN₃O₅S 484.0 4-Ethoxybenzamide 4-Methoxyphenyl

*Exact molecular formula for the target compound is inferred based on structural analogs.

Métodos De Preparación

Nitrile Hydrolysis Route

A method adapted from CN103709071A involves the hydrolysis of 3,4-difluorobenzonitrile:

  • Synthesis of 3,4-difluorobenzonitrile :
    • Reaction of 1,2-difluorobenzene with trichloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) at 0–40°C yields 3,4-difluoro-(α,α,α-trichloroacetyl)benzene.
    • Ammonolysis at −10–60°C produces 3,4-difluorobenzamide.
  • Hydrolysis optimization :
    • CN101462980B describes alkaline hydrolysis using sodium hydroxide and hydrogen peroxide at 20–50°C, achieving >99% purity after recrystallization.

Table 1: Comparison of Benzamide Synthesis Methods

Method Starting Material Catalyst Temperature Yield Purity
Nitrile hydrolysis 1,2-Difluorobenzene AlCl₃/NaOH 0–50°C 85–92% ≥99%
Direct amidation Benzonitrile H₂O₂/NaOH 20–50°C 78–88% ≥99%

Functionalization of Piperazine with 4-Methoxyphenylsulfonyl Group

Sulfonylation Reaction

The Evitachem product EVT-10940798 provides a template for sulfonylation:

  • Reaction conditions :
    • Piperazine reacts with 4-methoxybenzenesulfonyl chloride in dichloromethane at 0–25°C.
    • Triethylamine neutralizes HCl byproduct, driving the reaction to completion.
  • Purification :
    • Column chromatography (silica gel, ethyl acetate/hexane) isolates 4-((4-methoxyphenyl)sulfonyl)piperazine in 75–85% yield.

Alternative Catalytic Approaches

US20120316214A1 highlights the use of hydrogenation catalysts (e.g., Pd/C) for reductive steps in analogous sulfonamide syntheses, though this is less critical for sulfonylation.

Coupling of Fragments via Ethylamine Linker

Amide Bond Formation

The PubChem CID 10406796 entry outlines a coupling strategy:

  • Activation of 3,4-difluorobenzoic acid :
    • Conversion to acid chloride using thionyl chloride or oxalyl chloride.
  • Reaction with ethylenediamine derivative :
    • 2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethylamine reacts with the acid chloride in tetrahydrofuran (THF) at −10°C.
  • Workup :
    • Aqueous extraction removes unreacted reagents, followed by solvent evaporation.

Key Parameters :

  • Stoichiometric control prevents over-alkylation.
  • Low temperatures minimize racemization.

Hydrochloride Salt Formation

Acid-Base Reaction

US20120316214A1 details salt formation for analogous benzamides:

  • Treatment with HCl :
    • The free base is dissolved in ethanol and treated with concentrated HCl (1.0–1.2 equivalents) at 0–5°C.
  • Crystallization :
    • Slow cooling induces precipitation, yielding 3,4-difluoro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride as a crystalline solid.

Purity Considerations :

  • Recrystallization from ethanol/water (3:1) achieves >99.5% purity, meeting pharmacopeial standards.

Purification and Analytical Characterization

Chromatographic Techniques

  • Flash chromatography : Removes unreacted sulfonyl chloride and piperazine byproducts.
  • HPLC : Monitors residual solvents (e.g., THF, dichloromethane) to <10 ppm.

Spectroscopic Confirmation

  • ¹H/¹³C NMR : Validates substitution patterns on the benzamide and piperazine rings.
  • MS (ESI+) : Molecular ion peak at m/z 480.1 [M+H]⁺ confirms the target structure.

Industrial Scalability and Regulatory Compliance

Genotoxic Impurity Control

US20120316214A1 emphasizes pyrolysis (>200°C) to degrade residual alkylating agents, ensuring compliance with ICH M7 guidelines.

Solvent Selection

  • Class 3 solvents (ethanol, ethyl acetate) : Preferred for large-scale processes due to low toxicity.

Q & A

Q. What is the optimal synthetic route for 3,4-difluoro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride, and how can purity (>95%) be ensured?

The synthesis involves three critical steps:

Piperazine sulfonylation : Reacting 4-methoxyphenylsulfonyl chloride with piperazine under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonylated piperazine intermediate .

Amide coupling : Using 3,4-difluorobenzoyl chloride and the sulfonylated piperazine-ethylamine intermediate, activated by HBTU or EDCI in DMF or THF with a catalytic base (e.g., DIPEA) .

Hydrochloride salt formation : Treating the free base with HCl in anhydrous ether or ethanol to precipitate the hydrochloride salt .
Purity is ensured via HPLC (C18 column, acetonitrile/water gradient) and NMR (confirming absence of residual solvents or unreacted starting materials) .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • 1H/13C NMR : Key signals include the difluorobenzamide aromatic protons (δ 7.2–7.8 ppm), piperazine CH2 groups (δ 2.5–3.5 ppm), and sulfonyl-linked methoxyphenyl group (δ 3.8 ppm for OCH3) .
  • High-resolution mass spectrometry (HRMS) : Exact mass calculation (e.g., C20H22F2N3O3S·HCl, [M+H]+ = 458.1092) to confirm molecular formula .
  • IR spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1150 cm⁻¹ (sulfonyl S=O) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination, sulfonyl group placement) influence this compound’s affinity for serotonin or sigma receptors?

  • Fluorine substitution : 3,4-difluorination on the benzamide enhances metabolic stability and lipophilicity, potentially increasing blood-brain barrier penetration. Comparative studies with mono-fluoro analogs show a 2–3× increase in receptor binding affinity .
  • Sulfonyl group orientation : The 4-methoxyphenylsulfonyl group on piperazine contributes to hydrogen bonding with receptor residues (e.g., Tyr 7.43 in 5-HT2A). Replacing methoxy with electron-withdrawing groups (e.g., Cl) reduces binding by ~40% .
    Methodology : Radioligand binding assays (e.g., [³H]ketanserin for 5-HT2A) and molecular docking (using AutoDock Vina) .

Q. How can conflicting solubility data (e.g., DMSO vs. aqueous buffer) be resolved for in vivo studies?

  • Controlled solvent systems : Use co-solvents like PEG-400 or Captisol® (10–20% in saline) to enhance solubility while avoiding precipitation .
  • Salt selection : Hydrochloride salts typically improve aqueous solubility (e.g., 2.1 mg/mL in PBS pH 7.4) compared to free bases. Alternative salts (e.g., mesylate) may be explored via counterion screening .
  • Nanoparticle formulation : Encapsulation in PLGA nanoparticles (size <200 nm, PDI <0.2) increases bioavailability in pharmacokinetic studies (AUC improved by 3× in rodent models) .

Q. What strategies mitigate off-target effects observed in kinase inhibition assays?

  • Selectivity profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to identify off-target hits (e.g., JAK2 or PKC inhibition).
  • Structure-activity relationship (SAR) : Replace the piperazine ethyl linker with a pyrrolidine or rigidify the structure (e.g., cyclopropyl spacer) to reduce conformational flexibility and off-target binding .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amine) to limit intracellular activation until target-specific uptake .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in IC50 values across different cell lines (e.g., HEK293 vs. SH-SY5Y)?

  • Cell-specific factors : Variability in receptor density (e.g., HEK293 overexpressing 5-HT2A vs. endogenous levels in SH-SY5Y) or efflux pumps (e.g., P-gp in neuronal lines). Normalize data to receptor expression via Western blot .
  • Assay conditions : Differences in serum content (e.g., 10% FBS vs. serum-free) or incubation time (24h vs. 48h). Standardize protocols using CLSI guidelines .

Q. Why do computational docking predictions sometimes conflict with experimental binding data?

  • Conformational sampling : Force fields (e.g., AMBER vs. CHARMM) may mispredict sulfonyl group orientation. Use enhanced sampling MD simulations (e.g., Gaussian accelerated MD) to capture flexible binding modes .
  • Solvent effects : Include explicit water molecules in docking models to account for hydrophobic interactions missed in vacuum simulations .

Methodological Optimization

Q. What reaction conditions improve yield in the final amide coupling step?

  • Temperature control : Maintain 0–5°C during coupling to minimize racemization.
  • Catalyst selection : HATU over HBTU improves coupling efficiency by 15–20% for sterically hindered amines .
  • Workup : Extract unreacted reagents with 1M HCl (removes excess amine) and saturated NaHCO3 (removes acyl chloride byproducts) .

Q. How can researchers validate target engagement in complex biological matrices (e.g., brain homogenates)?

  • Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) into the compound, followed by UV irradiation and click chemistry-based pull-down assays .
  • Cellular thermal shift assay (CETSA) : Monitor protein thermal stability shifts (ΔTm >2°C) via Western blot or MS after compound treatment .

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